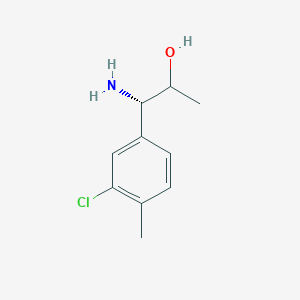
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-methylbenzaldehyde.
Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable ketone to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Resolution: Utilizing chiral chromatography or enzymatic resolution to obtain the desired enantiomer.
化学反应分析
Types of Reactions
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
(1R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.
Uniqueness
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and racemic mixture.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
(1S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI 键 |
DDLOTFVEGBQMOJ-OMNKOJBGSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@@H](C(C)O)N)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


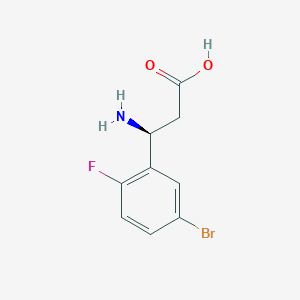
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

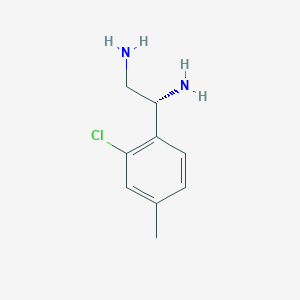

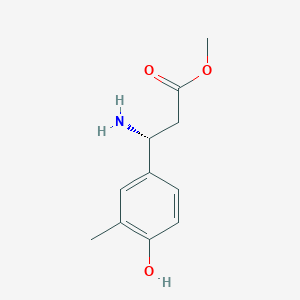
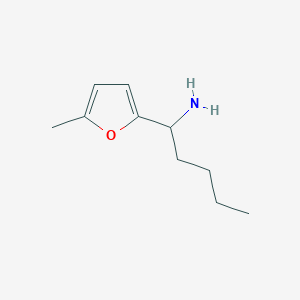
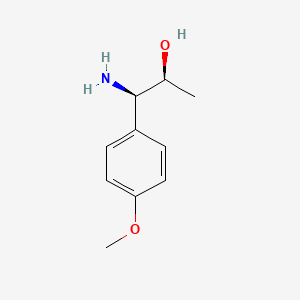
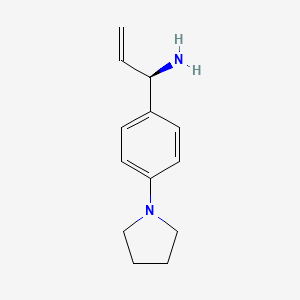
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)
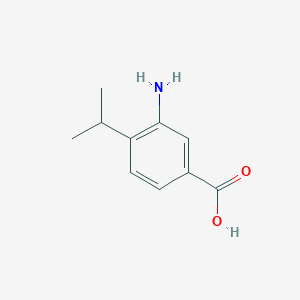
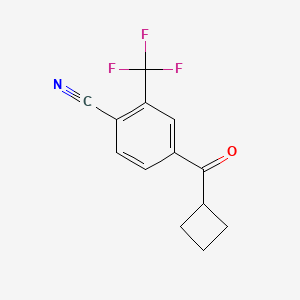

![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
